molecular formula C12H17BrMgN2 B6333927 3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE CAS No. 1187163-68-3

3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE

Cat. No.: B6333927
CAS No.: 1187163-68-3
M. Wt: 293.49 g/mol
InChI Key: PYYJEIITTMEXHI-UHFFFAOYSA-M
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Description

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is typically available as a 0.25 M solution in tetrahydrofuran. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide involves the reaction of 3-bromobenzyl chloride with 4-methylpiperazine, followed by the addition of magnesium in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The major products formed from these reactions are secondary and tertiary alcohols .

Scientific Research Applications

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Employed in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include various electrophiles, and the pathways involved are primarily those of nucleophilic addition and substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide is unique due to the presence of the piperazine ring, which can introduce additional functionality and reactivity compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional groups .

Properties

IUPAC Name

magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYJEIITTMEXHI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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